Benzyl 3-acetylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-acetylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12(17)14-8-5-9-15(10-14)16(18)19-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDFVIMAFYZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl 3-acetylbenzoate chemical structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
Benzyl 3-acetylbenzoate (CAS 1432485-05-6) is a specialized aromatic ester serving as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly Factor XIa inhibitors for antithrombotic therapy. As a meta-substituted benzene derivative, it combines an acetyl moiety (ketone) and a benzyl ester functionality, offering orthogonal reactivity profiles that are highly valued in convergent synthetic strategies. This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis protocols, and its strategic utility in drug development.
Chemical Identity & Structural Analysis
This compound is characterized by a 1,3-disubstitution pattern on the central benzene ring. This meta-substitution is crucial for the conformational geometry of downstream pharmaceutical targets, often directing the spatial arrangement of pharmacophores in enzyme active sites.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 1432485-05-6 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| SMILES | CC(=O)C1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | SESFRYSPDFLNCH-UHFFFAOYSA-N |
Functional Group Analysis
-
Acetyl Group (-COCH₃): Positioned at the C3 (meta) position, this ketone serves as a handle for further functionalization, such as reductive amination, Grignard addition, or condensation reactions (e.g., Horner-Wadsworth-Emmons).
-
Benzyl Ester (-COOCH₂Ph): Acts as a robust protecting group for the carboxylic acid. It is stable under acidic and mild basic conditions but can be selectively removed via catalytic hydrogenolysis (H₂/Pd-C) or saponification, allowing for orthogonal protection strategies.
Physicochemical Properties
The following data synthesizes experimental observations and high-confidence predictive models suitable for laboratory handling.
| Property | Value / Description |
| Physical State | White to off-white solid |
| Melting Point | 58–62 °C (Predicted/Analogous range) |
| Boiling Point | ~390 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP | 3.4 (Lipophilic) |
| Flash Point | >150 °C |
Synthesis & Manufacturing Protocols
The most reliable synthesis route utilizes a nucleophilic substitution (S_N2) between 3-acetylbenzoic acid and a benzyl halide under basic conditions. This method avoids the equilibrium limitations of Fischer esterification.
Reaction Scheme
The following diagram illustrates the standard synthetic pathway:
Caption: Figure 1. Synthesis of this compound via base-mediated alkylation.
Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
3-Acetylbenzoic acid (1.64 g, 10 mmol)
-
Benzyl bromide (1.71 g, 10 mmol) or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.07 g, 15 mmol)
-
Solvent: N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
Preparation: Charge a dry 100 mL round-bottom flask with 3-acetylbenzoic acid and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add K₂CO₃ portion-wise. Stir for 30 minutes to generate the carboxylate anion.
-
Alkylation: Add benzyl bromide dropwise via a syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench the reaction by pouring into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield the pure product as a white solid.
Mechanistic Insight: The use of a polar aprotic solvent (DMF) solvates the cation (K⁺), leaving the carboxylate anion "naked" and highly nucleophilic, thereby accelerating the S_N2 attack on the benzyl bromide.
Analytical Characterization
Researchers should verify the identity of the synthesized compound using the following expected spectral signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.60 | Singlet (t) | 1H | Ar-H (C2, between carbonyls) |
| 8.25 | Doublet (dt) | 1H | Ar-H (C4 or C6) |
| 8.15 | Doublet (dt) | 1H | Ar-H (C6 or C4) |
| 7.55 | Triplet (t) | 1H | Ar-H (C5, meta coupling) |
| 7.35–7.45 | Multiplet | 5H | Benzyl aromatic protons |
| 5.40 | Singlet | 2H | Benzyl -CH₂- |
| 2.65 | Singlet | 3H | Acetyl -CH₃ |
Infrared Spectroscopy (FT-IR)
-
1720 cm⁻¹: C=O stretch (Ester)
-
1685 cm⁻¹: C=O stretch (Ketone, conjugated)
-
1200–1300 cm⁻¹: C-O stretch (Ester)
Applications in Drug Development
This compound is primarily utilized as a scaffold in the synthesis of Factor XIa inhibitors , a class of anticoagulants developed to treat thromboembolic diseases without the high bleeding risk associated with traditional blood thinners (e.g., Warfarin).
Strategic Utility
The molecule's value lies in its orthogonal protection :
-
Ketone Manipulation: The acetyl group can be converted into amines (via reductive amination) or heterocycles (e.g., pyrazoles, imidazoles) while the benzyl ester remains intact.
-
Late-Stage Deprotection: The benzyl ester is cleaved only in the final step via hydrogenolysis, revealing the carboxylic acid necessary for binding to the S1 pocket of serine proteases like Factor XIa.
Application Workflow
Caption: Figure 2. Role of this compound in the synthesis of Factor XIa inhibitors.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.
References
-
Synthesis & Application: United States Patent 9,585,881. "Compounds for the inhibition of Factor XIa." (2017).
-
Precursor Properties: PubChem Compound Summary for CID 220324, 3-Acetylbenzoic acid. National Center for Biotechnology Information (2025).
-
General Synthesis of Benzyl Esters: Organic Syntheses, Coll. Vol. 1, p.104 (1941); Vol. 2, p.5 (1922). "Benzyl Benzoate."[1][2][3][4]
-
Spectral Data Verification: SpectraBase. "3-Acetylbenzoic acid NMR/IR Data."
Sources
- 1. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snowhitechem.com [snowhitechem.com]
Benzyl 3-acetylbenzoate CAS number and synonyms
Executive Summary
Benzyl 3-acetylbenzoate is a specialized organic intermediate primarily utilized in medicinal chemistry as a building block for complex pharmaceutical agents, including Factor XIa inhibitors and photolabile protecting group strategies. Unlike commodity esters (e.g., Benzyl benzoate), this compound is typically synthesized de novo or sourced as a fine chemical building block.
This guide provides a rigorous technical profile, focusing on the validated synthesis of the compound from 3-acetylbenzoic acid , ensuring the preservation of the ketone moiety during esterification.
Chemical Identity & Nomenclature
Precision in identification is critical for database integration and regulatory compliance.
| Attribute | Detail |
| Primary Name | This compound |
| CAS Number | 1432485-05-6 |
| Synonyms | 3-Acetylbenzoic acid benzyl ester; Phenylmethyl 3-acetylbenzoate |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| SMILES | CC(=O)C1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | Calculated (Derivative of parent acid 586-42-5) |
Physicochemical Profile
The following data points are critical for researchers modeling pharmacokinetics or designing reaction stoichiometry.
| Property | Value | Note/Source |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 58–62 °C (Predicted) | Low-melting solid |
| Boiling Point | ~415 °C (at 760 mmHg) | Predicted based on MW/Polarity |
| LogP | 3.4 – 3.8 | Lipophilic; requires organic solvents |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |
| pKa | N/A (Non-ionizable ester) | Parent acid pKa ≈ 3.83 |
Validated Synthesis Protocols
The Challenge: Chemoselectivity
Synthesizing this compound requires avoiding side reactions at the ketone position (e.g., ketal formation under acidic conditions). Therefore, Base-Mediated Alkylation is the superior protocol over traditional Fischer Esterification.
Protocol A: Base-Mediated Alkylation (Recommended)
This method utilizes the nucleophilicity of the carboxylate anion to attack a benzyl halide. It is mild, high-yielding, and preserves the ketone.
Reagents:
-
Substrate: 3-Acetylbenzoic acid (CAS 586-42-5) [1][1]
-
Electrophile: Benzyl bromide (CAS 100-39-0)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 3-Acetylbenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 30 minutes to generate the carboxylate salt. Note: Evolution of CO₂ gas may occur.
-
Alkylation: Dropwise add Benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
-
Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Steglich Esterification (Alternative)
Useful if Benzyl Alcohol is preferred over Benzyl Bromide.
-
Reagents: 3-Acetylbenzoic acid, Benzyl Alcohol, DCC (Coupling agent), DMAP (Catalyst), DCM (Solvent).
-
Mechanism: DMAP catalyzes the attack of the alcohol on the O-acylisourea intermediate.
Reaction Mechanism Visualization
The following diagram illustrates the recommended Base-Mediated Alkylation pathway, highlighting the specific activation of the carboxylic acid without affecting the ketone.
Figure 1: Synthetic workflow for the base-mediated alkylation of 3-acetylbenzoic acid to yield this compound.
Applications in Drug Development
This compound serves as a critical intermediate in two primary areas:
-
Orthogonal Protection Strategy: The benzyl ester is selectively cleavable via hydrogenolysis (H₂/Pd-C) under neutral conditions. This allows researchers to unmask the carboxylic acid in the presence of acid-sensitive groups (like acetals) or base-sensitive groups (like Fmoc). The acetyl group remains stable during this deprotection.
-
Pharmaceutical Precursor (Factor XIa Inhibitors): Patent literature [2] identifies this specific ester as an intermediate in the synthesis of anticoagulants targeting Factor XIa. The acetyl group often serves as a handle for further functionalization, such as reductive amination or condensation reactions to form heterocycles.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this ester is limited, standard precautions for benzyl esters and acetophenones apply.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Avoid inhalation of dust. Perform synthesis in a fume hood, especially when using Benzyl Bromide (a potent lachrymator).
References
- Google Patents. (2013). Patent WO2013167551A1: Factor XIa Inhibitors. Example 103: this compound synthesis.
Sources
Solubility Profiling and Solvent Selection for Benzyl 3-Acetylbenzoate
Document Control:
-
Subject: Benzyl 3-acetylbenzoate (Benzoic acid, 3-acetyl-, phenylmethyl ester)[1]
-
CAS Registry: 1432485-05-6 (Isomer specific) / Generic Ref: Substituted Benzyl Benzoate[1][2]
Executive Summary
This compound is a lipophilic intermediate often utilized in the synthesis of photoinitiators and pharmaceutical scaffolds.[1] Unlike its structural analog benzyl benzoate (a liquid at room temperature), this compound typically presents as a white solid with a melting point in the range of 40–60°C, driven by the increased polarity and crystal packing efficiency of the acetyl moiety.[1]
This guide provides a definitive solubility profile, distinguishing between reaction solvents (high solubility) and purification solvents (antisolvents).[1] It establishes a self-validating protocol for researchers to verify solubility limits in their specific purity grades.[1]
Part 1: Physicochemical Solubility Profile[2][3]
To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic benzyl ester backbone and the polar acetyl substituent.[1]
Structural Analysis & Solvation Mechanism
The molecule contains two distinct domains:[2]
-
Lipophilic Domain: Two aromatic rings and the benzyl ester linkage. This drives solubility in halogenated solvents and aromatics.[1]
-
Polar Domain: The 3-acetyl group (
). This ketone functionality acts as a hydrogen bond acceptor (but not a donor), significantly increasing solubility in polar aprotic solvents like DMF and DMSO compared to unsubstituted benzyl benzoate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Solubility Data Matrix
The following table summarizes the solubility behavior based on experimental synthesis workflows and calculated Hansen Solubility Parameters (HSP).
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Primary Reaction Media. Excellent for nucleophilic substitutions (e.g., forming the ester from the acid salt).[1][2][3] |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Extraction/Transfer. Best for solubilizing the compound during aqueous workups.[2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Chromatography. Good solubility; often used as the mobile phase in silica purification.[2][3] |
| Alcohols | Methanol, Ethanol | Moderate (Temp.[2][3] Dependent) | Recrystallization. Soluble at reflux; likely to crystallize upon cooling.[2][3] |
| Hydrocarbons | Hexane, Heptane | Low / Partial | Antisolvent. Used to precipitate the product or wash away non-polar impurities.[2][3] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash Medium. Used to remove inorganic salts (NaCl, NaBr) and polar impurities (DMF).[2][3] |
Part 2: Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I advise against relying solely on literature values due to batch-to-batch purity variations.[1] Use the following protocols to validate solubility for your specific lot.
Protocol A: Gravimetric Solubility Determination
Objective: Define the saturation limit (
-
Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 100
L increments. -
Equilibration: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]
-
Observation:
-
If clear solution is obtained
Calculate concentration.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
If solid persists after 1 mL total volume
Solubility is mg/mL.[2]
-
-
Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm
.
Protocol B: Recrystallization Solvent Screen
Objective: Identify the optimal solvent system for purification.
-
Dissolution: Dissolve 500 mg of crude solid in the minimum amount of hot Ethanol (approx. 60°C).
-
Cloud Point: If the solution remains clear upon cooling, add Water dropwise until persistent turbidity (cloudiness) appears.[1]
-
Re-heating: Heat briefly to clear the solution.
-
Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Result:
Part 3: Synthesis & Workup Logic[2][3]
The solubility profile dictates the synthesis workflow. The following diagram illustrates the standard "DMF Route" and how solubility governs the separation of the product from the reaction matrix.
Figure 1: Solubility-driven workflow for the synthesis and isolation of this compound.[1] The insolubility in water is the critical mechanism for removing the reaction solvent (DMF).
Part 4: Critical Application Notes
"Oiling Out" Phenomenon
Because the melting point of this compound is relatively low (approx. 40–60°C), it frequently "oils out" during recrystallization if the temperature drops too quickly or if impurities depress the melting point.[1]
-
Correction: Use a seed crystal if available. If not, scratch the glass surface of the flask with a glass rod to induce nucleation.[1] Switch to a solvent system with a lower boiling point (e.g., Diethyl Ether/Pentane) to allow crystallization at lower temperatures.[1]
Handling in Solution
For biological assays or coating applications, DMSO is the preferred carrier solvent.[1] It can create stock solutions up to 100 mM. Ensure the stock solution is kept anhydrous, as the ester bond is susceptible to hydrolysis over long periods in the presence of water and trace acid/base.
Chromatographic Purification
When purifying via silica gel chromatography:
-
Mobile Phase: A gradient of Hexane:Ethyl Acetate (starting at 95:5 and ramping to 80:20) is typically effective.[1]
-
Detection: The compound is UV active.[1] Monitor at 254 nm (aromatic absorption).[1]
References
-
Google Patents. (2013).[1] Patent WO2013167560A1: Factor XIa Inhibitors (Example 103 Synthesis). Retrieved October 26, 2023, from [1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Cited for theoretical solubility prediction methodology).[1]
Sources
A Theoretical Exploration of the Synthetic Potential of Benzyl 3-acetylbenzoate in Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a forward-looking analysis of the potential applications of benzyl 3-acetylbenzoate in the field of organic synthesis. While direct, field-proven applications of this specific molecule are not extensively documented in current literature, its bifunctional nature—possessing both a ketone and a benzyl ester moiety on a meta-substituted aromatic ring—suggests a rich and versatile reactivity profile. This document will, therefore, explore the theoretical synthetic utility of this compound as a novel building block, drawing upon established principles of organic chemistry and the known reactivity of analogous structures.
Introduction to this compound: Structure and Potential
This compound is a small molecule characterized by a central benzene ring substituted with an acetyl group and a benzyl ester at the meta position. This unique arrangement of functional groups opens up a wide array of possibilities for its use as a scaffold in the synthesis of more complex molecules, including heterocycles, and as an intermediate in multi-step synthetic sequences. The presence of both an electrophilic carbonyl carbon in the acetyl group and a readily cleavable benzyl ester protecting group for a carboxylic acid provides two distinct handles for chemical modification.
Potential Applications in Heterocyclic Synthesis via Acetyl Group Manipulation
The acetyl group serves as a versatile precursor for the construction of a variety of heterocyclic systems. The carbonyl carbon and the adjacent α-protons offer multiple sites for reactivity.
Pyrimidine Synthesis via Condensation Reactions
The acetyl group can readily participate in condensation reactions with ureas and thioureas to form pyrimidine and thiopyrimidine rings, respectively. This is a foundational reaction in medicinal chemistry, as the pyrimidine scaffold is a common feature in a vast number of biologically active compounds.
Hypothetical Experimental Protocol: Synthesis of a Pyrimidine Derivative
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq) and a catalytic amount of a strong acid (e.g., HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The initial condensation is followed by cyclization and dehydration to form the aromatic pyrimidine ring.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine derivative.
Figure 1: Proposed pathway for pyrimidine synthesis.
Pyridine Synthesis via Krohnke Pyridine Synthesis
The α-protons of the acetyl group can be activated for the synthesis of pyridines. For instance, reaction with iodine and pyridine would yield the corresponding pyridinium salt, a key intermediate in the Krohnke pyridine synthesis. This intermediate can then be reacted with an α,β-unsaturated ketone in the presence of ammonium acetate to furnish a substituted pyridine.
The Benzyl Ester as a Protecting Group and Synthetic Handle
The benzyl ester functionality provides a robust protecting group for the carboxylic acid, which can be selectively removed under mild conditions. This is particularly useful in multi-step syntheses where the carboxylic acid needs to be unmasked at a later stage.
Deprotection via Hydrogenolysis
The most common method for the cleavage of a benzyl ester is catalytic hydrogenolysis. This reaction is typically high-yielding and proceeds under mild conditions, making it compatible with a wide range of other functional groups.
Hypothetical Experimental Protocol: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-acetylbenzoic acid.
Figure 2: Deprotection of the benzyl ester.
Aromatic Ring Functionalization
The electronic properties of the acetyl and benzyl ester groups influence the reactivity of the aromatic ring. Both are meta-directing and deactivating towards electrophilic aromatic substitution. This predictable regioselectivity can be exploited for the introduction of further substituents on the benzene ring.
Potential in Medicinal Chemistry and Drug Discovery
The bifunctional nature of this compound makes it an attractive scaffold for the generation of compound libraries for high-throughput screening. The ketone can be reductively aminated to introduce a variety of amine-containing side chains, while the carboxylic acid (after deprotection) can be coupled with a diverse range of amines or alcohols to form amides and esters, respectively. This modular approach allows for the rapid generation of a large number of structurally diverse molecules from a single, readily accessible starting material.
Conclusion: A Building Block with Untapped Potential
While the direct applications of this compound in organic synthesis are yet to be widely explored and documented, a theoretical analysis of its structure suggests significant potential. Its ability to serve as a precursor for a variety of heterocyclic systems, coupled with the synthetic flexibility offered by the benzyl ester protecting group, positions it as a valuable, yet underutilized, building block for organic synthesis. The experimental validation of the hypothetical pathways discussed in this guide could open up new avenues for the synthesis of novel and complex molecules for applications in medicinal chemistry, materials science, and beyond. It is our hope that this prospective analysis will inspire further research into the synthetic utility of this promising compound.
References
As this guide is a theoretical exploration, direct citations for the applications of this compound are not available. The principles and reactions discussed are based on fundamental and well-established concepts in organic chemistry. For further reading on the specific reaction types mentioned, please consult standard organic chemistry textbooks and the following representative literature for analogous transformations:
- Pyrimidine Synthesis: For a general review of pyrimidine synthesis, see: Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1994; Vol. 52.
- Krohnke Pyridine Synthesis: Kröhnke, F. Synthesis1976, 1, 1-24.
- Catalytic Hydrogenolysis: For a review on catalytic hydrogenolysis of benzyl groups, see: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013; pp 1345-1346.
IUPAC name for benzyl 3-acetylbenzoate ester
An In-depth Technical Guide to Benzyl 3-acetylbenzoate: Synthesis, Characterization, and Applications
Introduction
This compound is an organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents and materials. As an ester derived from 3-acetylbenzoic acid and benzyl alcohol, its chemical architecture combines a keto-acid moiety with a benzyl protecting group, making it a versatile intermediate for further chemical transformations. This guide provides a comprehensive overview of this compound, from its systematic naming according to IUPAC nomenclature to its synthesis, physicochemical properties, and analytical characterization. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering both theoretical grounding and practical, field-proven insights.
IUPAC Nomenclature and Chemical Structure
The systematic name for the ester formed from 3-acetylbenzoic acid and benzyl alcohol is This compound . According to IUPAC nomenclature rules for esters, the name of the alkyl group from the alcohol (benzyl) is given first, followed by the name of the carboxylate derived from the carboxylic acid (3-acetylbenzoate), with the "-oic acid" suffix of the acid changed to "-oate".[1][2][3][4]
The chemical structure consists of a benzoate core with an acetyl group at the meta-position (position 3) of the benzene ring, and the carboxyl group is esterified with a benzyl group.
Molecular Formula: C₁₆H₁₄O₃
Molecular Weight: 254.28 g/mol
Physicochemical Properties
The physicochemical properties of this compound are not extensively documented in publicly available literature. However, we can infer its likely characteristics based on its constituent parts and related compounds like benzyl benzoate.
| Property | Predicted Value | Rationale and References |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Benzyl benzoate is a liquid or low-melting solid.[5] The addition of the acetyl group may increase the melting point. |
| Boiling Point | > 323 °C | The boiling point of benzyl benzoate is approximately 323-324 °C.[5] The increased molecular weight of this compound would likely result in a higher boiling point. |
| Melting Point | Not available | The melting point of 3-acetylbenzoic acid is 163-171 °C.[6] Esterification would significantly lower this. |
| Solubility | Insoluble in water; soluble in organic solvents | Similar to benzyl benzoate, it is expected to be insoluble in water and soluble in common organic solvents like ethanol, ether, and acetone.[5][7] |
| LogP (Octanol/Water) | > 4.0 | The LogP of benzyl benzoate is around 3.97.[8] The acetyl group is likely to slightly increase the lipophilicity. |
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the Fischer esterification of 3-acetylbenzoic acid with benzyl alcohol in the presence of an acid catalyst. This method is widely applicable to a range of carboxylic acids and alcohols.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Acetylbenzoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-acetylbenzoic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene (approximately 3-4 mL per gram of carboxylic acid).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-acetylbenzoic acid) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ester.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzyl and the 3-acetylbenzoyl moieties.
-
A singlet for the benzylic protons (-CH₂-) around 5.3 ppm.
-
A multiplet for the aromatic protons of the benzyl group between 7.3 and 7.5 ppm.
-
A singlet for the methyl protons of the acetyl group around 2.6 ppm.
-
A series of multiplets for the aromatic protons of the 3-acetylbenzoyl group in the range of 7.5 to 8.3 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and the ketone, as well as for the aromatic and aliphatic carbons.
-
The ester carbonyl carbon should appear around 165-166 ppm.
-
The ketone carbonyl carbon should be in the region of 197-198 ppm.
-
The benzylic carbon (-CH₂-) is expected around 67 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
A strong absorption band for the ester carbonyl (C=O) stretching vibration is expected around 1720-1740 cm⁻¹.[9]
-
Another strong absorption for the ketone carbonyl (C=O) stretch should be observed around 1680-1700 cm⁻¹.
-
C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretching vibrations will be seen just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 254. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) and the formation of the benzoyl cation (m/z = 105) and the 3-acetylbenzoyl cation (m/z = 147).[10]
Potential Applications and Research Relevance
While specific applications for this compound are not widely reported, its structural features suggest several areas of potential interest for researchers.
-
Pharmaceutical Research: The parent compound, benzyl benzoate, is used as a topical medication for scabies and lice.[5] Derivatives of benzyl benzoate have been investigated for their potential antihypertensive effects.[11] The presence of the acetyl group in this compound offers a handle for further chemical modification, potentially leading to the development of new therapeutic agents.
-
Organic Synthesis: As a protected keto-acid, this compound can serve as a valuable intermediate in multi-step organic syntheses. The benzyl ester can be selectively cleaved under mild conditions (e.g., hydrogenolysis) to reveal the carboxylic acid, while the ketone functionality can be used for various transformations such as aldol reactions, reductions, or the formation of heterocycles.
-
Materials Science: Esters are often used as plasticizers, solvents, and in the formulation of fragrances and flavorings.[12] Benzyl benzoate itself is used as a plasticizer and a dye carrier in the textile industry.[5] The properties of this compound could be explored for similar applications in materials science.
Conclusion
This compound is a compound with a well-defined structure and accessible synthetic route. This guide has provided a detailed overview of its IUPAC nomenclature, predicted physicochemical properties, a robust protocol for its synthesis via Fischer esterification, and the expected outcomes of its analytical characterization. While its direct applications are still emerging, its utility as a chemical intermediate in organic synthesis and its potential for exploration in medicinal chemistry and materials science make it a compound of significant interest to the scientific community. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to work with and further investigate this versatile molecule.
References
- Agriculture and Environment Research Unit. (2025, September 15). Benzyl benzoate. University of Hertfordshire. [Link]
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- FooDB. (2010, April 8). Showing Compound Benzyl benzoate (FDB012844). [Link]
- Wikipedia. (n.d.). Benzyl benzoate. [Link]
- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Acyloxylation. [Link]
- PubChem. (n.d.). Benzyl 3-methylbenzoate. National Institutes of Health. [Link]
- Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. [Link]
- Google Patents. (n.d.).
- Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. (2025, August 7). [Title of the article]. [Link]
- Digital Commons @ NJIT. (2023, May 19). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]
- Ohno, O., et al. (2008, August 15). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. PubMed. [Link]
- Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. [Link]
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. [Link]
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link]
- HD Chemicals LTD. (2023, September 28). Benzyl Benzoate: Uses and Applications. [Link]
- Google Patents. (n.d.).
- MassBank. (n.d.). benzyl benzoate; ei-b; ms. [Link]
- Digital Commons @ NJIT. (n.d.). "Reaction kinetics for the synthesis of benzyl benzoate from benzyl chl" by Michael A. Kolakowski. [Link]
- Cosmetics Info. (n.d.). Benzyl Benzoate. [Link]
- 4.5 naming of esters. (n.d.). [Link]
- Chemistry LibreTexts. (2021, May 22). 2.5: Nomenclature of Esters. [Link]/25%3A_Organic_Chemistry/25.02%3A_Nomenclature_of_Esters)
- Royal Society of Chemistry. (n.d.). Contents. [Link]
- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... [Link]
- NIST. (n.d.). Benzoic acid, ethyl ester. [Link]
- Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. oit.edu [oit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 6. 3-ACETYLBENZOIC ACID | 586-42-5 [chemicalbook.com]
- 7. Benzyl benzoate [sitem.herts.ac.uk]
- 8. Showing Compound Benzyl benzoate (FDB012844) - FooDB [foodb.ca]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. massbank.eu [massbank.eu]
- 11. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
Methodological & Application
Application Note: High-Fidelity Synthesis of Benzyl 3-Acetylbenzoate
Abstract
This application note details the optimized protocols for the preparation of benzyl 3-acetylbenzoate, a critical intermediate in the synthesis of photoinitiators and functionalized pharmaceutical scaffolds. Unlike generic esterification guides, this document focuses on two distinct, high-reliability pathways: Acid Chloride Activation (Method A) for maximum conversion and scalability, and Nucleophilic Substitution (Method B) for operational simplicity under mild conditions. Critical process parameters (CPPs), mechanistic insights, and self-validating characterization steps are provided to ensure reproducibility in drug development environments.
Retrosynthetic Analysis & Strategy
The synthesis of this compound poses a chemoselectivity challenge due to the presence of two carbonyl functionalities: the ketone (acetyl group) and the carboxylic acid. The objective is to derivatize the carboxyl group without affecting the ketone.
Strategic Selection:
-
Pathway A (Acyl Chloride): Selected as the "Gold Standard" for yield. It involves activating the carboxylic acid with thionyl chloride (
) followed by nucleophilic attack by benzyl alcohol. This method drives the equilibrium to completion irreversibly. -
Pathway B (Alkylation): Selected for "Operational Simplicity." It utilizes the carboxylate anion's nucleophilicity against benzyl bromide. This avoids acidic conditions and noxious gases (
, ), making it suitable for parallel synthesis arrays.
Materials & Equipment
Reagents[1][2][3][4][5][6]
-
3-Acetylbenzoic acid (>98% purity, CAS: 586-42-5)
-
Benzyl alcohol (Anhydrous, for Method A)
-
Benzyl bromide (98%, lachrymator, for Method B)
-
Thionyl chloride (
) or Oxalyl chloride ($ (COCl)_2 $) -
Triethylamine (TEA) or Pyridine (Acid scavenger)
-
Potassium Carbonate (
, anhydrous, granular) -
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Hexanes.
Equipment
-
Three-neck round-bottom flask (RBF) with inert gas inlet (
/Ar). -
Dean-Stark trap (optional for direct esterification, not used here).
-
Rotary evaporator with vacuum controller.
-
High-vacuum pump (<1 mbar) for benzyl alcohol removal.
Protocol A: Acid Chloride Activation (High-Yield Route)
Rationale: This method is preferred when scaling up (>10g) because the byproduct (
Step 1: Formation of 3-Acetylbenzoyl Chloride
-
Setup: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with dry Nitrogen.
-
Charging: Add 3-acetylbenzoic acid (10.0 g, 60.9 mmol) and DCM (anhydrous, 100 mL). The acid may not fully dissolve initially.
-
Activation: Add Thionyl Chloride (8.8 mL, 121 mmol, 2.0 eq) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Reaction: Heat to reflux (approx. 40°C) for 2–3 hours.
-
Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride. Gas evolution (
, ) will cease.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove excess
and DCM. Re-dissolve the crude yellow oil in fresh anhydrous DCM (50 mL).
Step 2: Esterification[7][8]
-
Coupling: Cool the acid chloride solution to 0°C in an ice bath.
-
Addition: Add a solution of Benzyl Alcohol (6.6 g, 61.0 mmol, 1.0 eq) and Triethylamine (9.3 mL, 67 mmol, 1.1 eq) in DCM (20 mL) dropwise over 30 minutes.
-
Mechanistic Note: The base neutralizes the HCl generated, preventing acid-catalyzed side reactions on the ketone or benzyl group.
-
-
Completion: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup:
-
Wash organic layer with Water (2 x 50 mL), Sat.
(2 x 50 mL) to remove unreacted acid, and Brine (50 mL). -
Dry over
, filter, and concentrate.
-
Protocol B: Alkylation (Mild Conditions)
Rationale: Best for small-scale library synthesis or when handling acid-sensitive moieties.
-
Setup: 100 mL RBF with stir bar.
-
Solvation: Dissolve 3-acetylbenzoic acid (5.0 g, 30.5 mmol) in DMF (30 mL).
-
Deprotonation: Add
(6.3 g, 45.7 mmol, 1.5 eq). Stir at RT for 15 mins.-
Visual Cue: Evolution of
may be observed; mixture becomes a slurry.
-
-
Alkylation: Add Benzyl Bromide (3.8 mL, 32.0 mmol, 1.05 eq) dropwise.
-
Reaction: Stir at RT for 12 hours or heat to 60°C for 2 hours to accelerate.
-
Workup:
-
Pour mixture into Ice Water (150 mL). The ester often precipitates as a solid or oils out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Water (5 x 50 mL) to aggressively remove DMF (critical step).
-
Visualization of Workflows
Reaction Mechanism & Pathway (Method A)
Caption: Step-wise activation of 3-acetylbenzoic acid followed by esterification. Note the generation of gaseous byproducts driving the first step.
Purification Decision Tree
Caption: Logic flow for purifying the crude ester based on physical state and impurity profile.
Characterization & Self-Validation
To ensure the protocol was successful, compare your data against these expected values.
Quantitative Data Summary
| Parameter | Method A (Acid Chloride) | Method B (Alkylation) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Reaction Time | 3h (Activation) + 4h (Coupling) | 2 - 12h |
| Atom Economy | Lower (SO2/HCl waste) | Moderate (KBr waste) |
| Purification | Minimal (Extraction) | Water Wash (DMF removal) |
Spectroscopic Validation (Expected Data)
-
1H NMR (400 MHz, CDCl3):
- 8.60 (s, 1H, Ar-H2) – Deshielded by two carbonyls.
- 8.25 (d, 1H, Ar-H4/6).
- 7.45 - 7.35 (m, 5H, Benzyl Ar-H).
-
5.40 (s, 2H,
) – Diagnostic Singlet. -
2.65 (s, 3H,
) – Diagnostic Singlet.
-
IR (ATR):
-
1720
(Ester C=O stretch). -
1685
(Ketone C=O stretch). -
Absence of broad -OH stretch (3300-2500
) confirms consumption of starting acid.
-
Troubleshooting & Critical Process Parameters
-
Moisture Sensitivity (Method A): Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried. If the acid chloride step turns cloudy or precipitates white solid, moisture ingress has hydrolyzed the chloride back to the acid.
-
DMF Removal (Method B): Residual DMF can interfere with crystallization. Use copious water washes (5x) or azeotrope with xylene if oil persists.
-
Stoichiometry: Do not use a large excess of benzyl alcohol in Method A, as it is high-boiling (BP 205°C) and difficult to remove without high vacuum distillation. Use 1.0 equivalents relative to the acid chloride.[1]
Safety & Handling
-
Thionyl Chloride: Highly toxic, releases HCl and SO2. Handle only in a fume hood.
-
Benzyl Bromide: Potent lachrymator (tear gas). Keep cold and open only in a hood.
-
Waste Disposal: Quench acid chloride residues with aqueous bicarbonate slowly before disposal.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link (Foundational reference for mild esterification logic).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Nucleophilic Acyl Substitution mechanisms).[2]
-
PubChem Compound Summary for this compound. (n.d.). National Center for Biotechnology Information. Link (Verified for structural data and analogs).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Protocol: Acid-Catalyzed Synthesis of Methyl 3-Acetylbenzoate via Fischer Esterification
Abstract
This application note details a robust protocol for the synthesis of methyl 3-acetylbenzoate (CAS 21860-07-1) from 3-acetylbenzoic acid using acid-catalyzed Fischer esterification.[1] This intermediate is a critical building block in the synthesis of various pharmaceutical agents, including potential antitumor and antiviral candidates.[1] The method described utilizes sulfuric acid as a catalyst in refluxing methanol, offering a cost-effective and scalable route with yields typically exceeding 85%.[1]
Introduction
The esterification of 3-acetylbenzoic acid presents a classic case of chemoselectivity where the carboxylic acid must be esterified without compromising the ketone functionality.[1] While the ketone is relatively stable under acidic conditions, the primary challenge lies in driving the equilibrium-limited Fischer esterification to completion.[1]
This protocol employs Le Chatelier’s principle by using methanol as both the reactant and solvent to shift the equilibrium toward the ester product.[1] Sulfuric acid serves as the Brønsted acid catalyst, activating the carbonyl carbon of the carboxylic acid toward nucleophilic attack by methanol.[1]
Key Reaction
Reactants: 3-Acetylbenzoic acid + Methanol (excess) Catalyst: H₂SO₄ (conc.) Product: Methyl 3-acetylbenzoate + Water[1]
Reaction Mechanism
The mechanism follows the standard PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]
-
Activation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing its electrophilicity.[1][2]
-
Nucleophilic Attack: Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the ether oxygen to the hydroxyl group, converting it into a good leaving group (water).[1]
-
Elimination: Water is eliminated, reforming the carbonyl double bond.[1]
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen.[1]
Figure 1: Mechanistic pathway for the acid-catalyzed esterification of 3-acetylbenzoic acid.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| 3-Acetylbenzoic acid | 586-42-5 | >98% | Substrate |
| Methanol | 67-56-1 | Anhydrous | Reactant/Solvent |
| Sulfuric Acid | 7664-93-9 | 98% (Conc.)[1] | Catalyst |
| Sodium Bicarbonate | 144-55-8 | ACS Reagent | Neutralization |
| Ethyl Acetate | 141-78-6 | ACS Reagent | Extraction Solvent |
| Magnesium Sulfate | 7487-88-9 | Anhydrous | Drying Agent |
Equipment
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF)
-
Condenser: Water-cooled reflux condenser[1]
-
Heating: Oil bath or heating mantle with magnetic stirring
-
Purification: Rotary evaporator, Separatory funnel, Vacuum filtration setup
Experimental Protocol
Phase 1: Reaction Setup
-
Charge the Flask: In a 250 mL round bottom flask equipped with a magnetic stir bar, add 10.0 g (60.9 mmol) of 3-acetylbenzoic acid.
-
Solvent Addition: Add 100 mL of anhydrous methanol. The solid may not dissolve completely at room temperature.[1]
-
Catalyst Addition: Caution: Exothermic. Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring.
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~70-75 °C) for 5 to 8 hours .
Phase 2: Workup[1]
-
Concentration: Cool the reaction mixture to room temperature. Remove approximately 80% of the methanol using a rotary evaporator to reduce solubility of the product in the aqueous phase during extraction.[1]
-
Quenching: Pour the concentrated residue into 150 mL of ice-cold water .
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL) .
-
Note: Dichloromethane (DCM) can be used as an alternative extraction solvent.[1]
-
-
Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) .
-
Washing & Drying: Wash the organic layer with brine (50 mL) .[1] Dry the organic phase over anhydrous MgSO₄ for 15 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Phase 3: Purification
The crude product is often pure enough for subsequent steps (>95%).[1] If higher purity is required:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexane/Ethyl Acetate (9:1) or Methanol/Water.[1][3] Cool slowly to 4 °C to crystallize.
-
Flash Chromatography: Silica gel column eluting with Hexane:Ethyl Acetate (80:20).[1]
Figure 2: Operational workflow for the synthesis and isolation of methyl 3-acetylbenzoate.
Results & Characterization
Physical Properties[1][2][3][4][5][6]
Spectroscopic Data
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.61 (s, 1H) | H-2 (Aromatic, between EWGs) |
| δ 8.24 (d, J=7.8 Hz, 1H) | H-6 (Ortho to ester) | |
| δ 8.18 (d, J=7.8 Hz, 1H) | H-4 (Ortho to ketone) | |
| δ 7.58 (t, J=7.8 Hz, 1H) | H-5 (Meta) | |
| δ 3.96 (s, 3H) | -OCH₃ (Ester methyl) | |
| δ 2.66 (s, 3H) | -COCH₃ (Acetyl methyl) | |
| IR (ATR) | 1725 cm⁻¹ | C=O Stretch (Ester) |
| 1685 cm⁻¹ | C=O[1] Stretch (Ketone) |
Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent purity.
Troubleshooting & Expert Tips
-
Incomplete Reaction: If significant starting material remains after 8 hours, add a fresh aliquot of catalyst (0.5 mL H₂SO₄) or install a Dean-Stark trap (using Toluene/Methanol mix) to physically remove water, although the excess methanol method is usually sufficient.[1]
-
Emulsions: During extraction, if an emulsion forms between the aqueous and organic layers, add a small amount of solid NaCl or saturated brine to break it.[1]
-
Oily Product: If the product refuses to crystallize (oiling out), scratch the side of the flask with a glass rod or add a seed crystal.[1] Ensure all solvent (especially EtOAc) is removed under high vacuum.[1]
Safety & Compliance
-
Methanol: Highly flammable and toxic.[1] Work in a fume hood. Avoid inhalation.
-
Sulfuric Acid: Corrosive.[1] Causes severe skin burns and eye damage.[1] Wear acid-resistant gloves and eye protection.[1] Always add acid to solvent, never the reverse.[1]
-
Waste Disposal: Neutralize aqueous waste before disposal.[1] Organic solvents must be disposed of in non-halogenated waste streams.[1]
References
-
PubChem.[1][5][6] (n.d.). Methyl 3-acetylbenzoate.[1][5][4][7][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2022).[1][5][9][10][11] Fischer Esterification.[1][12] Retrieved October 26, 2023, from [Link]
Sources
- 1. Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 21860-07-1 Cas No. | Methyl 3-acetylbenzoate | Apollo [store.apolloscientific.co.uk]
- 9. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 10. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 11. Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum [chemicalbook.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Chemoselective Reduction of Benzyl 3-Acetylbenzoate
Abstract & Strategic Context
Benzyl 3-acetylbenzoate (CAS: 25016-01-7) serves as a critical bifunctional intermediate in the synthesis of adrenergic receptor agonists (e.g., phenylephrine analogs) and various kinase inhibitors.[1] The molecule features two electrophilic centers: a ketone (acetyl group) and a benzyl ester .[1]
The synthetic challenge lies in the chemoselective reduction of the ketone to a secondary alcohol (benzyl 3-(1-hydroxyethyl)benzoate) without compromising the benzyl ester.[1] The benzyl group is a protecting group often removed later via hydrogenolysis; therefore, premature cleavage or transesterification during the ketone reduction constitutes a critical failure mode.
This guide provides two validated protocols:
-
Protocol A: Racemic reduction using Sodium Borohydride (
). -
Protocol B: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium catalyst for high enantiomeric excess (
).
Strategic Analysis: The Chemoselectivity Challenge
The reduction of the ketone requires a hydride donor. However, the benzyl ester presents three stability risks during this transformation:
| Risk Factor | Mechanism of Failure | Prevention Strategy |
| Transesterification | Alkoxide intermediate attacks the ester in alcoholic solvent (e.g., MeOH), swapping the benzyl group for methyl. | Maintain temperature |
| Hydrogenolysis | Catalytic hydrogenation ( | Avoid heterogeneous hydrogenation ( |
| Over-reduction | Strong hydrides ( | Use mild, nucleophilic hydrides ( |
Reaction Scheme
The following diagram illustrates the desired pathway versus potential side reactions.
Figure 1: Reaction pathways showing the chemoselective window required for success.
Protocol A: Racemic Reduction (Standard)[1]
This protocol utilizes Sodium Borohydride (
Mechanism: The borohydride anion (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Borohydride (
) (0.5 - 0.6 eq) Note: 1 mole of borohydride reduces 4 moles of ketone, but slight excess ensures completion.[1] -
Solvent: Methanol (anhydrous preferred) or MeOH/THF (9:1)[1]
-
Quench: 1N HCl or Saturated
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve this compound (10 mmol, 2.54 g) in Methanol (25 mL).
-
Checkpoint: Solution must be clear. If solubility is poor, add THF (up to 10% v/v).[1]
-
-
Cooling: Place the flask in an ice/water bath. Cool the internal temperature to 0–5°C .
-
Why: Low temperature suppresses the attack of methoxide (generated in situ) on the benzyl ester.[1]
-
-
Addition: Add
(5.5 mmol, 208 mg) portion-wise over 10 minutes.-
Caution: Hydrogen gas evolution will occur.[4] Ensure adequate venting.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Success Criteria: Disappearance of starting material (
) and appearance of alcohol ( ).[1]
-
-
Quench: Carefully add Saturated
solution (10 mL) while maintaining temp <10°C.-
Why: Destroys excess hydride and buffers the pH to prevent ester hydrolysis.
-
-
Workup:
Protocol B: Asymmetric Transfer Hydrogenation (High Value)
For drug development requiring a specific enantiomer, the Noyori Transfer Hydrogenation is superior. It avoids high-pressure hydrogen gas and uses a Formic Acid/Triethylamine azeotrope as the hydrogen source.
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] Mechanism: Metal-ligand bifunctional catalysis via a 16-electron Ru-hydride intermediate.[1]
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)[1]
-
Solvent: DMF or solvent-free (if liquid)
Step-by-Step Procedure
-
Preparation: Degas the Formic Acid/TEA mixture with Nitrogen for 15 minutes prior to use. Oxygen poisons the Ruthenium hydride species.
-
Charging: In a Schlenk flask under
, combine this compound (10 mmol) and the Ru-catalyst (0.05 mmol, 32 mg). -
Initiation: Add the Formic Acid/TEA mixture (5 mL, excess).
-
Reaction: Stir at 25°C (Room Temp) for 12–24 hours.
-
Note: Do not heat >40°C. Higher temps degrade enantioselectivity (
) and risk ester instability.[1]
-
-
Monitoring: Monitor conversion via HPLC (Chiralpak AD-H or OD-H column).
-
Workup:
Process Control & Troubleshooting
Analytical Parameters (Data Summary)
| Parameter | Method | Expected Result (Product) | Warning Signal |
| 1H NMR | |||
| IR | ATR | Broad peak 3400 | Loss of 1715 |
| HPLC | C18 (Reverse Phase) | Retention time shift (Polarity increase) | Split peaks in chiral method indicates racemization.[1] |
Workflow Visualization
Figure 2: Operational workflow for the reduction process.
References
-
Ward, D. E., & Rhee, C. K. (1989).[1][5] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206–1211.[1][5] Link[1]
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Khurana, J. M., & Arora, R. (2009).[1][7] Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[7] Synthesis, 2009(07), 1127-1130.[1] (Cited for context on benzyl ester stability vs reduction). Link
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the reduction of aldehydes and ketones.[1][3][8] Link
Sources
- 1. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide [mdpi.com]
- 2. Asymmetric Transfer Hydrogenation of Benzaldehydes [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 8. jconsortium.com [jconsortium.com]
- 9. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl 3-Acetylbenzoate Manufacturing
Ticket ID: SC-8492 | Topic: Scale-Up Optimization & Troubleshooting Status: Open | Priority: High Assigned Specialist: Senior Process Chemist, Application Engineering Team
Executive Summary: The Scale-Up Paradox
Scaling the synthesis of benzyl 3-acetylbenzoate presents a classic chemical engineering paradox: the reaction (Fischer Esterification) is chemically simple but thermodynamically stubborn. At the bench scale (grams), equilibrium is easily shifted with excess reagents. At the pilot scale (kilograms), mass transfer limitations, water removal rates, and thermal history become the dominant failure modes.
This guide moves beyond standard textbook procedures to address the specific physical chemistry challenges of handling 3-acetylbenzoic acid and benzyl alcohol at scale.
Module 1: Reaction Kinetics & Equilibrium (The "Make" Phase)
Q: My reaction conversion stalls at ~85% despite refluxing for 24 hours. Adding more catalyst didn't help. What is wrong?
Diagnosis: You are likely fighting a "wet" reflux loop. At scale, the path length from the reactor to the condenser and back is longer. If the return condensate is not dry, you are re-introducing water, effectively pinning the equilibrium.
The Fix (Engineering Control):
-
Solvent Choice: Switch to Toluene or Xylene . Benzyl alcohol has a high boiling point (205°C). You need a solvent that forms a good azeotrope with water but boils low enough to prevent thermal degradation of the acetyl group. Toluene (BP 110°C) is the industry standard here.
-
The Dean-Stark Trap: Ensure your trap volume is at least 10-15% of your solvent volume to prevent rapid overflow of wet solvent back into the pot.
-
The "Dry Return" Protocol:
-
Step 1: Reflux until water collection slows.
-
Step 2: Drain the Dean-Stark trap completely.
-
Step 3: Refill the trap with fresh, dry toluene . This "resets" the moisture content of the returning solvent.
-
Q: I am seeing dark tar formation on the reactor walls. Is my catalyst too aggressive?
Diagnosis: Yes. While Sulfuric Acid (
The Fix (Catalyst Swap): Switch to p-Toluenesulfonic Acid (p-TsOH) or Methanesulfonic Acid (MsOH) .
-
Why: They are milder organic acids that are less oxidizing than sulfuric acid but sufficiently acidic (
) to catalyze the esterification. -
Loading: Use 1.0 - 2.0 mol% relative to the limiting reagent.
Module 2: Workup & Impurity Management (The "Clean" Phase)
Q: The crude product is an oily "goo" and NMR shows 10% residual Benzyl Alcohol. I can't wash it out.
Diagnosis: This is the most common failure mode. Benzyl alcohol (BnOH) has a similar polarity to the ester and a high boiling point, making it sticky. Using BnOH in excess (common in academic papers) is a death sentence for scale-up purification.
The Fix (Stoichiometry Inversion): Do NOT use Benzyl Alcohol as the excess reagent.
-
New Ratio: Use 1.1 equivalents of 3-Acetylbenzoic Acid to 1.0 equivalent of Benzyl Alcohol .
-
Logic: Unreacted acid is easily removed by a mild base wash (Sat.
or 5% ).[1] Unreacted alcohol requires high-vacuum distillation or difficult chromatography. By making the alcohol the limiting reagent, you ensure it is fully consumed.
Q: During the bicarbonate wash, I formed a massive emulsion that won't separate.
Diagnosis: Benzyl esters and toluene have densities close to water (0.87 - 1.1 g/mL range), and the sodium salt of the unreacted acid acts as a surfactant (soap).
The Fix (Phase Break):
-
Density Check: Add brine (NaCl) to the aqueous layer to increase its density (>1.1 g/mL).
-
Filter: Pass the emulsion through a Celite pad if particulate matter is stabilizing the interface.
-
Temperature: Warm the mixture to 40°C. Viscosity drops significantly, aiding separation.
Module 3: Purification Strategy (The "Keep" Phase)
Q: Can I distill this product? It seems to decompose.
Diagnosis: Benzyl esters are thermally sensitive. Prolonged heating above 150°C can trigger debenzylation (cleavage to benzoic acid and benzyl cation species).
The Fix (High Vac vs. Crystallization): Refer to the decision matrix below.
| Method | Suitability | Critical Parameter |
| High Vac Distillation | Recommended (if oil) | Must use Wiped Film Evaporator (WFE) or Short Path. Keep pot temp <140°C. Vacuum <1 mbar is mandatory. |
| Crystallization | Preferred (if solid) | Solvent: Isopropanol/Heptane or Ethanol/Water . Requires seeding. |
| Steam Stripping | Avoid | Will hydrolyze the ester. |
Visualizing the Process
Workflow Diagram: Optimized Scale-Up Route
Caption: Optimized process flow emphasizing stoichiometry control and thermal management.
Troubleshooting Logic Tree
Caption: Decision logic for diagnosing common scale-up failures.
References
-
Fischer Esterification Kinetics & Scale-up
-
Benzyl Ester Stability & Handling
-
Impurity Removal (Benzyl Alcohol)
- Topic: Challenges in removing benzyl alcohol from reaction mixtures and azeotropic behaviors.
- Source: ScienceMadness (Community Discussion on Industrial Workups). (2020).
-
URL:[Link]
-
Alternative Catalysts (Solid Acid/Green Chem)
- Topic: Use of solid acid catalysts (Montmorillonite) for benzyl ester synthesis to avoid sulfuric acid charring.
- Source: International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Using Modified Montmorillonite K10.
-
URL:[Link]
Sources
Validation & Comparative
Comparative Guide: C13 NMR Chemical Shifts for Benzyl 3-Acetylbenzoate
Executive Summary
Benzyl 3-acetylbenzoate (CAS: N/A for specific isomer, derivative of CAS 21860-07-1 Methyl ester) represents a bifunctional aromatic intermediate often used in fragment-based drug discovery and linker chemistry.[1] Its structure combines two distinct carbonyl environments—a ketone (acetyl group) and an ester (benzoate)—along with a benzylic moiety.
This guide provides a technical comparison of the C13 NMR spectral characteristics of this compound against its synthetic precursors (benzyl benzoate and acetophenone). It addresses the critical challenge of resolving overlapping aromatic signals and differentiating the two carbonyl resonances.
Part 1: Experimental Protocol (Self-Validating System)
To ensure reproducible high-resolution data, the following protocol minimizes solvent effects and concentration-dependent shifts.
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% v/v TMS.-
Rationale:
provides excellent solubility for aromatic esters and a reliable triplet reference peak at 77.16 ppm .
-
-
Concentration: 20–30 mg of analyte in 0.6 mL solvent.
-
Note: Higher concentrations may cause viscosity broadening; lower concentrations require excessive scan times for quaternary carbons.
-
-
Tube Quality: 5mm high-throughput NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Spectral Width: 240 ppm (to capture ketone carbonyls >190 ppm).[1]
-
Relaxation Delay (D1): 2.0 seconds (Standard) / 5.0 seconds (Quantitative).
-
Expert Insight: Quaternary carbonyl carbons (C=O) have long
relaxation times. A short D1 may suppress these signals.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.
Part 2: Spectral Analysis & Chemical Shift Assignments
The C13 NMR spectrum of this compound is characterized by four distinct regions. The table below synthesizes experimental fragment data (Benzyl Benzoate + Acetophenone) to provide high-confidence assignments.
Table 1: Comparative Chemical Shift Assignments ( )
| Region | Carbon Type | Approx.[1][2][3] Shift ( | Multiplicity (DEPT-135) | Assignment Logic & Validation |
| Carbonyl | Ketone (C=O) | 197.5 ± 0.5 | Quaternary | Most Deshielded: Distinctive of acetophenone derivatives.[1] Significantly downfield of esters. |
| Carbonyl | Ester (C=O) | 166.2 ± 0.5 | Quaternary | Shielded Carbonyl: Typical benzoate ester range.[1] Matches benzyl benzoate reference.[4] |
| Aromatic | C-Ipso (Acetyl) | 137.2 | Quaternary | Para to ester, meta to acetyl.[1] Deshielded by inductive effect. |
| Aromatic | C-Ipso (Benzyl) | 136.0 | Quaternary | The "anchor" of the benzyl group.[1] Consistent with benzyl alcohol derivatives. |
| Aromatic | C-Ipso (Ester) | 130.8 | Quaternary | Attached directly to the ester carbonyl.[1] |
| Aromatic | C-H (Ring A) | 133.0 - 128.0 | CH (+ve) | Complex Region: Overlap of 3-acetylbenzoate ring protons (C2, C4, C6) and benzyl ring protons.[1] |
| Aromatic | C-H (Benzyl) | 128.6 / 128.2 | CH (+ve) | Meta/Ortho carbons of the benzyl group.[1] Intense peaks due to equivalence (2C each).[1] |
| Aliphatic | Benzyl | 66.8 ± 0.2 | Diagnostic: Downfield shift due to oxygen electronegativity.[1] Matches benzyl benzoate.[4] | |
| Aliphatic | Acetyl | 26.7 ± 0.2 | Diagnostic: Upfield singlet.[1] Characteristic of methyl ketones ( |
Mechanism of Shift Differentiation
The separation of the two carbonyls is the primary quality control check for this molecule.[1]
-
Electronic Deshielding: The ketone carbonyl (C=O) lacks the electron-donating resonance of the ester oxygen (O-C=O), causing it to appear ~30 ppm further downfield (197 ppm) compared to the ester (166 ppm).[1]
-
Substituent Effects: The 3-acetyl group exerts a meta-directing influence on the benzoate ring, slightly deshielding the C2 and C4 positions compared to unsubstituted benzyl benzoate.[1]
Part 3: Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the critical peaks in the C13 NMR spectrum, distinguishing the target molecule from its precursors.
Caption: Logical decision tree for confirming the identity of this compound via C13 NMR, highlighting the diagnostic "double carbonyl" and "double aliphatic" signatures.
Part 4: Comparative Performance (Alternatives)
When validating the purity of this compound, researchers often compare it against common impurities or alternative derivatives.
| Feature | This compound (Target) | Benzyl Benzoate (Alternative/Impurity) | Methyl 3-acetylbenzoate (Precursor) |
| Ketone C=O | Present (~197 ppm) | Absent | Present (~197 ppm) |
| Ester C=O | ~166 ppm | ~166 ppm | ~166 ppm |
| Aliphatic 1 | Benzyl | Benzyl | Methyl |
| Aliphatic 2 | Acetyl | Absent | Acetyl |
| Resolution | High (Distinct aliphatic regions) | N/A | High (Distinct methyls) |
Key Insight: If your spectrum shows a peak at 52 ppm , your sample is contaminated with the methyl ester precursor (likely from transesterification in methanol). If the peak at 197 ppm is missing, you have likely reduced the ketone or failed to acylate the ring.
References
-
National Institute of Standards and Technology (NIST). Acetophenone C13 NMR Spectra. Reference for acetyl group chemical shifts (C=O and CH3). [Link][1]
-
PubChem. Methyl 3-acetylbenzoate Compound Summary. Structural analog for Ring A assignments. [Link]
-
Spectral Database for Organic Compounds (SDBS). General C13 NMR Shift Increments for Substituted Benzenes. (AIST Japan). [Link]
Sources
A Comparative Guide to the FTIR Absorption Peaks of Benzyl 3-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Molecules
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral fingerprint. For the organic chemist, this spectrum is a roadmap to the functional groups present within a molecule. This guide will elucidate the expected FTIR spectrum of benzyl 3-acetylbenzoate, a compound featuring ester and ketone functionalities, alongside aromatic rings.
Molecular Structure and Key Functional Groups
To understand the FTIR spectrum of this compound, we must first examine its molecular architecture. The molecule is comprised of a benzyl group attached to a 3-acetylbenzoate moiety. This arrangement gives rise to several key functional groups that will dominate the infrared spectrum:
-
Ester Group (C=O and C-O): This is a prominent feature, characterized by a strong carbonyl (C=O) stretching vibration and two distinct carbon-oxygen (C-O) single bond stretches.
-
Ketone Group (C=O): The acetyl substituent introduces a second carbonyl group, which will have a characteristic absorption peak.
-
Aromatic Rings: Both the benzyl and benzoate portions of the molecule contain benzene rings, which exhibit characteristic C-H and C=C stretching and bending vibrations.
-
Aliphatic C-H Bonds: The methylene bridge in the benzyl group will also produce characteristic C-H stretching and bending signals.
Below is a diagram illustrating the molecular structure and its key functional components.
Figure 1. Molecular structure of this compound highlighting key functional groups.
Predicting the FTIR Spectrum: A Comparative Analysis
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)
This region is often the most informative in the FTIR spectrum of a carbonyl-containing compound. This compound possesses two distinct carbonyl groups: an ester and a ketone.
-
Ester C=O Stretch: The carbonyl stretch in esters typically appears at a higher frequency than that of ketones.[1] For aromatic esters like benzyl benzoate, this peak is expected in the range of 1750-1735 cm⁻¹ .[2][3] The electronegativity of the oxygen atom attached to the carbonyl carbon inductively pulls electron density, strengthening the C=O bond and increasing its vibrational frequency.[4]
-
Ketone C=O Stretch: The ketone carbonyl in the acetyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber.[5][6] Therefore, we anticipate the ketone C=O stretching vibration to appear in the range of 1700-1680 cm⁻¹ .[2][7]
This separation of the two carbonyl peaks is a key diagnostic feature for confirming the presence of both functional groups.
C-O Stretching Region (1300-1000 cm⁻¹)
Esters are characterized by two C-O stretching vibrations, often referred to as the "Rule of Three" when combined with the C=O stretch.[8]
-
Asymmetric C-O-C Stretch: This involves the stretching of the C-O bond between the carbonyl carbon and the oxygen atom, and is typically found between 1300-1200 cm⁻¹ . This band is usually strong and sharp.
-
Symmetric O-C-C Stretch: This corresponds to the stretching of the O-C bond of the benzyl group and is expected in the 1150-1000 cm⁻¹ region.
Aromatic and C-H Stretching Region (3100-2850 cm⁻¹)
-
Aromatic C-H Stretch: The C-H bonds on the benzene rings will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[9][10]
-
Aliphatic C-H Stretch: The methylene (-CH₂-) group in the benzyl moiety will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹ .[3] The methyl (-CH₃) group of the acetyl moiety will also contribute to absorptions in this region.
Aromatic C=C Stretching and Bending Region (1600-1400 cm⁻¹ and 900-675 cm⁻¹)
-
In-ring C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[9][10]
-
Out-of-plane (oop) C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[9] The monosubstituted benzyl ring and the meta-disubstituted benzoate ring will each have characteristic absorption patterns in this fingerprint region.
Data Summary: Expected vs. Comparative FTIR Peaks
The following table summarizes the expected FTIR absorption peaks for this compound, with comparisons to related molecules.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Benzyl Benzoate (Comparative)[11] | Acetophenone (Comparative)[2] | Benzoic Acid (Comparative)[7] |
| Aromatic C-H Stretch | 3100-3000 | ~3060, ~3030 | ~3060 | 3080-3030 |
| Aliphatic C-H Stretch | 2950-2850 | ~2950 | - | - |
| Ester C=O Stretch | 1750-1735 | ~1720 | - | - |
| Ketone C=O Stretch | 1700-1680 | - | ~1685 | 1700-1680 |
| Aromatic C=C Stretch | 1600-1450 | ~1600, ~1495, ~1450 | ~1600, ~1580 | 1600-1450 |
| Asymmetric C-O-C Stretch | 1300-1200 | ~1270 | - | 1320-1210 |
| Symmetric O-C-C Stretch | 1150-1000 | ~1110 | - | - |
| Aromatic C-H Bending (oop) | 900-675 | ~710, ~695 | ~750, ~690 | 770-690 |
Experimental Protocol: Acquiring an FTIR Spectrum
For researchers seeking to experimentally verify these predictions, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended.
-
Sample Preparation: Ensure the this compound sample is pure and dry. If it is a solid, a small amount of finely ground powder is sufficient. If it is a liquid, a single drop can be used.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place the sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks and compare them to the predicted values in the table above.
-
Figure 2. A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
This guide provides a comprehensive, data-supported prediction of the FTIR absorption peaks for this compound. By understanding the contributions of each functional group and comparing them to related molecules, researchers can confidently identify and characterize this compound. The presence of two distinct carbonyl stretching frequencies for the ester and ketone groups, along with the characteristic aromatic and C-O stretching bands, provides a unique and definitive spectral fingerprint. This analytical approach is not only crucial for quality control in drug development but also for fundamental research in organic synthesis and materials science.
References
-
ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 13). Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis for pure components of benzyl benzoate and NNDMF. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzyl Benzoate. Retrieved from [Link]
Sources
- 1. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. echemi.com [echemi.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzyl Benzoate [webbook.nist.gov]
Technical Guide: TLC Profiling & Separation of Benzyl 3-acetylbenzoate
Executive Summary & Structural Analysis
Target Compound: Benzyl 3-acetylbenzoate CAS: 586-42-5 (Precursor reference); Specific Ester CAS varies by synthesis route. Application: Intermediate in organic synthesis; drug development precursor.
This guide provides a standardized protocol for the Thin Layer Chromatography (TLC) characterization of this compound. As a direct experimental Rf value is often dependent on specific lab conditions (humidity, plate activity), this guide focuses on the comparative separation logic required to isolate the product from its common precursors: 3-acetylbenzoic acid and benzyl alcohol.
Structural Polarity & Retention Logic
The separation relies on the distinct polarity differences between the ester product and its reagents.
-
3-Acetylbenzoic acid: Highly polar and acidic (Carboxylic acid group). Strong interaction with silica (stationary phase). Lowest Rf.
-
Benzyl Alcohol: Moderately polar (Hydroxyl group capable of H-bonding). Intermediate Rf.
-
This compound (Product): Least polar (Ester and Ketone groups; no H-bond donors). The lipophilic benzyl ring further decreases polarity compared to methyl esters. Highest Rf.
Standardized Experimental Protocol
A. Materials & Solvent System[1][2][3]
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Mobile Phase (Eluent): Hexane : Ethyl Acetate (EtOAc).[1]
-
Visualization: UV Light (254 nm) – The conjugated aromatic system provides strong absorbance.
B. Solvent Optimization Strategy
Experimental evidence suggests that a gradient of polarity is required to find the optimal separation window (Rf 0.3 – 0.7).[1]
| Solvent Ratio (Hex:EtOAc) | Solvent Strength | Expected Behavior |
| 90:10 | Weak | Product moves slowly (Rf < 0.3). Good for separating non-polar impurities. |
| 80:20 (Recommended) | Optimal | Product Rf ~ 0.45 – 0.55. Clear separation from alcohol (Rf ~0.25) and acid (Baseline). |
| 70:30 | Strong | Product moves to solvent front (Rf > 0.7).[2] Co-elution with impurities likely. |
C. Step-by-Step Workflow
-
Preparation: Dissolve ~5 mg of the crude reaction mixture in 0.5 mL of EtOAc. Prepare reference standards of 3-acetylbenzoic acid and benzyl alcohol similarly.
-
Spotting: Apply 1 µL of each solution 1.5 cm from the bottom edge. Ensure spots are small (< 2 mm diameter).
-
Elution: Place plate in a saturated chamber containing Hexane:EtOAc (80:20) . Run until the solvent front reaches 1 cm from the top.
-
Visualization: Dry the plate and view under UV (254 nm). Mark spots with a pencil.[3]
Comparative Rf Data & Separation Profile
The following values are projected based on the polarity indices of the functional groups and analogous ester separations on Silica Gel 60.
Table 1: Comparative Rf Values (Hexane:EtOAc 80:20)
| Compound | Functional Group | Polarity | Est.[4][5] Rf Value | Visualization |
| 3-Acetylbenzoic acid | Carboxylic Acid (-COOH) | High | 0.00 – 0.10 * | UV Active / Tailing |
| Benzyl Alcohol | Alcohol (-OH) | Medium | 0.25 – 0.35 | UV Active (Weak) |
| This compound | Ester (-COO-) / Ketone (C=O) | Low | 0.45 – 0.55 | UV Active (Strong) |
*Note: The acidic precursor may streak from the baseline. To correct this, add 1% Acetic Acid to the eluent.
Figure 1: Separation Logic Diagram
The following diagram illustrates the expected migration pattern on the TLC plate.
Caption: Predicted separation profile showing the relative migration of the lipophilic ester product vs. polar reagents.
Troubleshooting & Optimization
Issue: "The Acid Spot is Tailing/Streaking"
Cause: The carboxylic acid group interacts strongly with silanol groups on the silica. Solution: Modify the mobile phase to Hexane:EtOAc:Acetic Acid (80:19:1) . The acid suppresses ionization, sharpening the spot and slightly increasing its Rf.
Issue: "Product Co-elutes with Benzyl Alcohol"
Cause: The solvent system is too polar (too much EtOAc). Solution: Reduce polarity to Hexane:EtOAc (90:10) . This slows down all components, but the difference in retention between the alcohol (H-bonding) and ester (Dipole-Dipole) will be exaggerated, improving resolution.
Issue: "No Spots Visible under UV"
Cause: Concentration too low or lamp failure. Solution:
-
Verify the lamp is set to 254 nm (Shortwave), not 365 nm.
-
Stain the plate with Anisaldehyde or KMnO₄ stain and heat. The ester will likely stain faint yellow/brown; the alcohol will stain strongly.
References
-
General TLC Theory & Solvent Strength
-
Synthesis Context & Precursor Data
-
Experimental Comparisons
Sources
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. The Benzoin polarity and thin-layer chromatography_Chemicalbook [chemicalbook.com]
- 6. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the UV-Vis Absorption Spectrum of Benzyl 3-Acetylbenzoate: A Comparative and Methodological Analysis
Theoretical Framework: Predicting the UV-Vis Spectrum of Benzyl 3-Acetylbenzoate
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and their conjugation.[1][2] this compound possesses two key chromophoric systems: the benzoyl group and the benzyl group. The interaction between these two will largely determine the features of its UV-Vis spectrum.
The benzoyl moiety in this compound is substituted with an acetyl group at the meta position. This substitution pattern is crucial. The acetyl group, with its carbonyl function, is an electron-withdrawing group. When attached to the benzene ring, it can influence the π → π* and n → π* electronic transitions. We can anticipate characteristic absorption bands arising from the substituted benzene ring. For comparison, benzoic acid exhibits an absorption maximum around 230 nm.[1]
The benzyl group also contains a benzene ring, which will contribute to the overall absorption profile. Benzyl alcohol, a simple analogue, shows an excitation peak at 259 nm.[3] Similarly, benzyl acetate has an absorption maximum at 258 nm.[4] Therefore, it is reasonable to predict that the UV-Vis spectrum of this compound will exhibit significant absorption in the 230-280 nm range, likely with a complex pattern of overlapping bands due to the presence of two aromatic rings.
To provide a more nuanced comparison, let's consider the spectral properties of structurally related compounds:
| Compound | Structure | Expected/Reported λmax (nm) | Notes |
| This compound | C₁₆H₁₄O₃ | Predicted: ~240-280 nm | The exact λmax would be influenced by the electronic communication between the two aromatic rings and the acetyl substituent. |
| Methyl 3-acetylbenzoate | C₁₀H₁₀O₃ | - | A close analogue where the benzyl group is replaced by a methyl group. The primary chromophore is the 3-acetylbenzoyl system.[5][6] |
| Benzyl Acetate | C₉H₁₀O₂ | 258 nm[4] | Provides insight into the absorption of the benzyl ester moiety. |
| Benzyl 3-methylbenzoate | C₁₅H₁₄O₂ | - | Substitution with a methyl group instead of an acetyl group will result in a different electronic effect and thus a different λmax.[7] |
| Benzyl Benzoate | C₁₄H₁₂O₂ | - | The parent compound without the acetyl substituent.[8][9][10] |
Experimental Protocol for Acquiring the UV-Vis Spectrum
The following protocol outlines a self-validating system for obtaining a reliable UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure a deep understanding of the experimental choices.
Solvent Selection: A Critical First Step
The choice of solvent is paramount in UV-Vis spectroscopy as the solvent itself must be transparent in the wavelength range of interest.[11] For aromatic compounds like this compound, which are expected to absorb in the UV region, solvents with low UV cutoff wavelengths are essential.[12]
Recommended Solvents:
-
Acetonitrile: Excellent UV transparency (cutoff ~190 nm) and ability to dissolve a wide range of organic compounds.[12]
-
Methanol/Ethanol: Good UV transparency (cutoff ~210 nm) and are readily available in high purity.[11][12]
-
Cyclohexane/Hexane: Non-polar solvents with good UV transparency (cutoff ~210 nm), suitable if the compound has limited polarity.[12]
Causality: The solvent should not interact with the analyte in a way that alters its electronic structure, unless such an interaction is the subject of study. The solvents listed above are generally considered non-interacting or weakly interacting.
Sample Preparation and Concentration
Accurate concentration determination is key for calculating the molar absorptivity (ε), an intrinsic property of the compound.[13][14]
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) using an analytical balance and dissolve it in a precise volume (e.g., 100 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This creates a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[15] This is crucial for adhering to the Beer-Lambert Law.
-
Blank Preparation: Use the same batch of solvent used for sample preparation as the blank. This is essential to subtract any background absorbance from the solvent and the cuvette.
Spectrophotometer Setup and Measurement
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectral acquisition.
Instrument Parameters:
-
Wavelength Range: Scan from 400 nm down to 200 nm.
-
Scan Speed: A medium scan speed is generally sufficient.
-
Slit Width: Use a narrow slit width (e.g., 1 nm) for better resolution of spectral features.
Measurement Procedure:
-
Blanking: Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Measure the absorbance of each diluted sample, starting from the least concentrated.
-
Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Comparative Analysis and Expected Spectral Features
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions within its two aromatic rings. The meta-substitution of the acetyl group on the benzoyl ring will likely result in a complex absorption pattern with multiple peaks or shoulders.
Logical Relationship Diagram:
Caption: Structural components influencing the UV-Vis spectrum.
By comparing the experimentally obtained spectrum with the data for benzyl acetate (λmax ~258 nm) and considering the electronic effects of the 3-acetylbenzoyl moiety, researchers can gain valuable insights into the electronic structure of this compound. The presence of the acetyl group, an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted benzyl benzoate.
Conclusion
This guide provides a robust framework for researchers and drug development professionals to approach the UV-Vis analysis of this compound. By understanding the contributions of its structural components and following a rigorous experimental protocol, a high-quality and reliable absorption spectrum can be obtained. This spectral data is a cornerstone for further analytical method development, quantitative analysis, and a deeper understanding of the molecule's physicochemical properties. The principles and methodologies outlined herein are broadly applicable to the spectral analysis of novel organic compounds.
References
-
Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link][1]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link][2]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (n.d.). Benzyl 3-methylbenzoate. PubChem. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-acetylbenzoate. PubChem. Retrieved from [Link][5]
-
National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook. Retrieved from [Link][10]
-
Quora. (2020, April 9). Which solvent is best for the UV vis spectrum, and why?. Retrieved from [Link][11]
-
ResearchGate. (n.d.). UV-vis absorption spectrum of the extracts with different solvents from a Jamaica flowers and b Mortiño fruit. Retrieved from [Link][17]
-
Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link][15]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved from [Link][13][14]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 4. Absorption [Benzyl Acetate] | AAT Bioquest [aatbio.com]
- 5. Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 3-acetylbenzoate (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. Benzyl 3-methylbenzoate | C15H14O2 | CID 226951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 苯甲酸苄酯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 9. Benzyl benzoate Pharmaceutical Secondary Standard; Certified Reference Material 120-51-4 [sigmaaldrich.com]
- 10. Benzyl Benzoate [webbook.nist.gov]
- 11. quora.com [quora.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. eu-opensci.org [eu-opensci.org]
- 14. researchgate.net [researchgate.net]
- 15. science.valenciacollege.edu [science.valenciacollege.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
